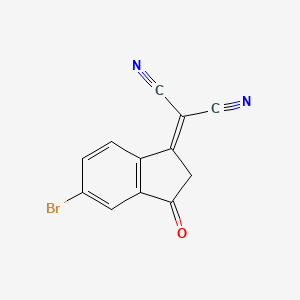
5-Bromoselenophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromoselenophene-2-carbaldehyde is an organoselenium compound with the molecular formula C5H3BrOSe It is a derivative of selenophene, where a bromine atom is substituted at the 5-position and an aldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoselenophene-2-carbaldehyde typically involves the bromination of selenophene followed by formylation. One common method includes:
Bromination: Selenophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Formylation: The brominated selenophene is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: 5-Bromoselenophene-2-carboxylic acid.
Reduction: 5-Bromoselenophene-2-methanol.
Substitution: Various substituted selenophenes depending on the nucleophile used.
科学的研究の応用
5-Bromoselenophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
作用機序
The mechanism of action of 5-Bromoselenophene-2-carbaldehyde in biological systems is not fully understood. it is believed to interact with cellular components through its aldehyde group, which can form covalent bonds with nucleophilic sites in proteins and DNA. The bromine atom may also play a role in modulating the compound’s reactivity and biological activity.
類似化合物との比較
5-Bromothiophene-2-carbaldehyde: Similar structure but with sulfur instead of selenium.
5-Chloroselenophene-2-carbaldehyde: Chlorine substituted instead of bromine.
2-Selenophenecarboxaldehyde: Lacks the bromine substitution.
Uniqueness: 5-Bromoselenophene-2-carbaldehyde is unique due to the presence of both bromine and selenium in its structure. This combination imparts distinct chemical properties, such as higher reactivity and potential biological activity, compared to its sulfur or chlorine analogs.
特性
分子式 |
C5H3BrOSe |
|---|---|
分子量 |
237.95 g/mol |
IUPAC名 |
5-bromoselenophene-2-carbaldehyde |
InChI |
InChI=1S/C5H3BrOSe/c6-5-2-1-4(3-7)8-5/h1-3H |
InChIキー |
GMXWOMRCKGITNE-UHFFFAOYSA-N |
正規SMILES |
C1=C([Se]C(=C1)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


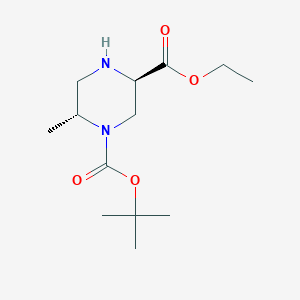
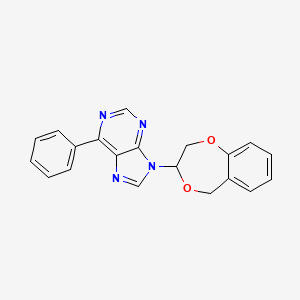

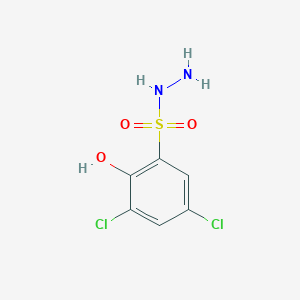
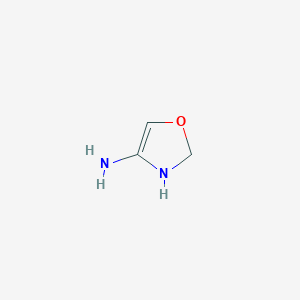
![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)

![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
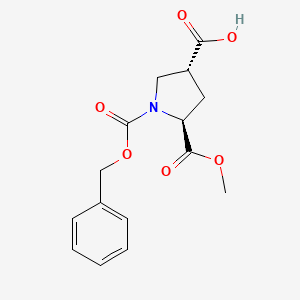
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)
![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)


